Avapyrazone
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Overview
Description
It is a synthetic molecule that has been synthesized through a unique method and has been found to have a wide range of biochemical and physiological effects.
Preparation Methods
The synthesis of Avapyrazone is a complex process that involves several steps. It is synthesized using a unique method that involves the reaction of two different chemical compounds. The first compound is a cyclic ketone, while the second compound is a primary amine. The reaction between these two compounds results in the formation of this compound. Industrial production methods for this compound are not widely documented, but the synthesis typically requires precise control of reaction conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
Avapyrazone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Avapyrazone has several potential applications in scientific research. It has been found to have antimicrobial, antiviral, and anticancer properties, making it a valuable compound for research in these areas. Additionally, this compound has been studied for its potential use in drug delivery systems. It has also been found to have anti-inflammatory and antioxidant properties, as well as effects on the central nervous system, leading to increased cognitive function and memory retention.
Mechanism of Action
The mechanism of action of Avapyrazone is not fully understood. it is believed to work by inhibiting the growth and replication of cells. It has also been found to have an effect on the immune system, leading to increased immunity against certain diseases. The molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Properties
CAS No. |
13987-03-6 |
---|---|
Molecular Formula |
C45H64N8Na2O10S2 |
Molecular Weight |
987.2 g/mol |
IUPAC Name |
disodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;3-methylbutyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate |
InChI |
InChI=1S/C19H32N2O2.2C13H17N3O4S.2Na/c1-5-21(6-2)14-13-20-18(17-10-8-7-9-11-17)19(22)23-15-12-16(3)4;2*1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;/h7-11,16,18,20H,5-6,12-15H2,1-4H3;2*4-8H,9H2,1-3H3,(H,18,19,20);;/q;;;2*+1/p-2 |
InChI Key |
BDLIUDMKOFUDEO-UHFFFAOYSA-L |
SMILES |
CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+].[Na+] |
Synonyms |
Anafortan Avacan avapyrazone camylofin camylofin hydrochloride camylofine camylofine dihydrochloride |
Origin of Product |
United States |
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